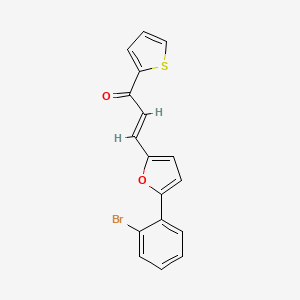

(E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Description

The compound (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone linking two aromatic systems: a 5-(2-bromophenyl)-substituted furan and a thiophen-2-yl group. Its E-configuration is confirmed by a trans-olefinic bond, typically evidenced by coupling constants (J ≈ 15–16 Hz) in $ ^1H $-NMR spectroscopy . Thiophene, a sulfur-containing heterocycle, may contribute to distinct electronic and biological properties compared to analogous furan or phenyl derivatives.

Propriétés

IUPAC Name |

(E)-3-[5-(2-bromophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO2S/c18-14-5-2-1-4-13(14)16-10-8-12(20-16)7-9-15(19)17-6-3-11-21-17/h1-11H/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCMKTSJTGTQHX-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. For this compound, the starting materials are 2-bromobenzaldehyde, 2-acetylfuran, and 2-acetylthiophene. The reaction is usually conducted in an ethanol solution with sodium hydroxide as the base, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time.

Analyse Des Réactions Chimiques

Oxidation Reactions

The α,β-unsaturated carbonyl system undergoes oxidation, particularly at the double bond.

Key Findings :

-

Epoxidation with m-CPBA proceeds stereospecifically, retaining the E-configuration of the starting material .

-

Oxidative dearomatization of the furan ring under acidic H₂O₂ conditions generates 2-ene-1,4,7-trione intermediates, which cyclize to form fused tricyclic structures .

Reduction Reactions

The carbonyl group and aromatic systems are susceptible to reduction.

Key Findings :

-

NaBH₄ selectively reduces the carbonyl group without affecting the bromine or aromatic rings .

-

Catalytic hydrogenation preserves the furan and thiophene rings but saturates the enone system .

Substitution Reactions

The bromine atom on the phenyl ring and the aromatic heterocycles participate in substitution.

Key Findings :

-

Bromine substitution proceeds via SNAr mechanisms under polar aprotic solvents .

-

Nitration occurs preferentially on the electron-rich thiophene ring over the furan moiety .

Cyclization Reactions

The compound undergoes cyclization under oxidative or acidic conditions.

Key Findings :

-

Treatment with TFA induces cyclodehydration, forming a fused furan-pyrone system .

-

FeCl₃-mediated oxidation generates dihydrofuran intermediates that further rearrange into conjugated triketones .

Comparative Reactivity of Analogous Compounds

The bromophenyl and thiophene substituents enhance reactivity compared to simpler chalcones.

| Compound Modification | Reactivity Trend | Example Reaction |

|---|---|---|

| Replacement of Br with Cl | Reduced electrophilic substitution rate | Slower SNAr with KSCN |

| Replacement of thiophene with phenyl | Lower regioselectivity in nitration | Random nitration on phenyl rings |

Research Implications

-

The bromine atom enables functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), though this requires validation .

-

Oxidative cyclization pathways offer routes to complex polycyclic frameworks for drug discovery .

-

Substitution at the furan/thiophene rings modulates electronic properties for materials science applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one exhibit promising anticancer properties. For instance, derivatives with furan and thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thereby providing therapeutic potential for inflammatory diseases .

Agricultural Applications

Fungicidal Activity

Compounds containing thiophene and furan derivatives have demonstrated significant antifungal activity against various plant pathogens. For example, studies on similar structures revealed effective inhibition of fungal growth, making them candidates for developing new fungicides . The antifungal efficacy is attributed to their ability to disrupt fungal cell membranes or inhibit key metabolic pathways.

Materials Science Applications

Organic Electronics

The unique electronic properties of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is crucial .

Synthesis and Derivative Development

The synthesis of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions, including the formation of the furan ring followed by bromination and thiophene incorporation. This synthetic versatility allows researchers to modify the compound further to enhance its biological activity or tailor its properties for specific applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antifungal Activity | Compounds showed EC50 values lower than standard fungicides against Fusarium graminearum and Rhizoctonia solani. |

| Study 2 | Anticancer Properties | Induced apoptosis in cancer cell lines with IC50 values indicating significant potency. |

| Study 3 | Organic Electronics | Demonstrated suitable charge transport properties for use in OLEDs. |

Mécanisme D'action

The mechanism of action of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Chalcones with structural similarities to the target compound are summarized below, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations

Thiophene-containing chalcones (e.g., compound 6g in ) exhibit higher melting points (235–237°C) compared to furan analogs, likely due to stronger sulfur-mediated intermolecular interactions.

Synthetic Methods :

- Most chalcones are synthesized via Claisen-Schmidt condensation. Ultrasound-assisted methods (e.g., ) reduce reaction times (e.g., from hours to minutes) and improve yields (>80%). The target compound could be synthesized similarly, with bromophenyl-furan and thiophen-2-yl precursors.

Spectroscopic Characterization :

- The E-configuration is confirmed by $ ^1H $-NMR coupling constants (J ≈ 15–16 Hz) for the α,β-unsaturated ketone .

- IR spectra typically show strong C=O stretches near 1650–1700 cm$ ^{-1} $ and aromatic C–H stretches at 3000–3100 cm$ ^{-1} $ .

Biological Activity :

- Thiophene derivatives demonstrate superior antimicrobial activity compared to furan analogs, as seen in compound 6g (thiophene) versus 6f (furan) in .

- Methoxy-substituted chalcones (e.g., ) show tyrosinase inhibition, while brominated analogs (e.g., ) may excel in antifungal applications.

Structural-Activity Relationship (SAR) Insights

- Heterocyclic Influence : Thiophene’s sulfur atom may improve binding to biological targets (e.g., enzymes or microbial membranes) via polar interactions, contrasting with furan’s oxygen atom .

- Substituent Position : The 2-bromophenyl group on the furan (target compound) may sterically hinder interactions compared to para-substituted analogs (e.g., ), affecting solubility and potency.

Activité Biologique

(E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is C17H11BrO2S, with a molecular weight of 359.24 g/mol. Its structure features a furan ring and a thiophene moiety, which are significant for its biological activity.

Antibacterial Activity

Research indicates that furan derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In a study evaluating similar furan derivatives, it was found that some exhibited minimum inhibitory concentrations (MICs) as low as 64 µg/mL against E. coli .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | E. coli | 64 |

| Compound 2 | Staphylococcus aureus | 32 |

Anticancer Activity

The potential anticancer effects of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one have been explored through various in vitro studies. Compounds with similar structural features have demonstrated significant cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). For example, one derivative showed an IC50 value of 0.15 µg/mL against HeLa cells, indicating strong antiproliferative activity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 0.15 |

| MCF7 | 0.20 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been documented. A series of studies on related furan derivatives revealed potent inhibition of mushroom tyrosinase, an enzyme involved in melanin production. A derivative exhibited an IC50 value of 0.0433 µM, significantly lower than the standard inhibitor kojic acid .

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Tyrosinase | Derivative A | 0.0433 |

| Kojic Acid | 19.97 |

The biological activity of (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is likely attributed to its ability to interact with specific molecular targets within cells. For instance, the carbonyl group in the compound may form hydrogen bonds with amino acid residues in target proteins, modulating their activity . Molecular docking studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial resistance mechanisms.

Case Studies

Several case studies have highlighted the effectiveness of compounds with similar structures:

- Antibacterial Efficacy : A study published in the International Journal of Advanced Biological and Biomedical Research demonstrated that a furan derivative significantly inhibited bacterial growth across multiple strains, suggesting broad-spectrum antibacterial properties .

- Anticancer Potential : Research conducted on furan-based compounds revealed promising results against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Enzyme Inhibition : A comparative analysis showed that certain furan derivatives could outperform traditional inhibitors in tyrosinase inhibition assays, highlighting their potential for cosmetic and therapeutic applications .

Q & A

Q. What is the optimized synthetic route for (E)-3-(5-(2-bromophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one, and how are reaction conditions tailored to improve yield?

The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical procedure involves reacting 5-(2-bromophenyl)furan-2-carbaldehyde with 1-(thiophen-2-yl)ethan-1-one in ethanol under alkaline conditions (e.g., 50% KOH) at temperatures below 100°C. The reaction mixture is stirred for 24 hours, followed by precipitation in ice and recrystallization from ethanol to achieve 72–78% yields. Key optimizations include maintaining low temperatures to prevent side reactions and using TLC (hexane/ethyl acetate, 7:3) to monitor reaction progress .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Single-crystal X-ray diffraction resolves the planar (E)-configuration and intermolecular interactions (e.g., C–H···O/N), with data-to-parameter ratios >15 and R factors <0.06 confirming structural accuracy .

- NMR spectroscopy identifies proton environments: the α,β-unsaturated ketone moiety shows a doublet near δ 7.5–8.0 ppm (vinyl protons), while the bromophenyl and thiophenyl groups appear as distinct aromatic signals .

- IR spectroscopy confirms the carbonyl stretch (C=O) at ~1650 cm⁻¹ .

Q. How can reaction intermediates be stabilized during synthesis?

Stabilizing the enolate intermediate is critical. Using polar aprotic solvents (e.g., ethanol) and controlled alkali addition minimizes keto-enol tautomerization. Trapping the enolate with trimethylsilyl chloride (TMSCl) has been reported for analogous compounds to prevent decomposition .

Advanced Research Questions

Q. What role do non-covalent interactions (e.g., halogen bonding, π-stacking) play in the solid-state packing of this compound?

Single-crystal studies of related brominated chalcones reveal that the bromine atom participates in C–Br···π interactions (3.3–3.5 Å) with adjacent aromatic rings, while the α,β-unsaturated ketone engages in C–H···O hydrogen bonds (3.1–3.5 Å). These interactions dictate herringbone or slipped-parallel packing motifs, influencing thermal stability and solubility .

Q. How does the electron-withdrawing bromine substituent affect the compound’s electronic structure and reactivity?

The 2-bromophenyl group induces a Hammett σₚ⁺ value of +0.26 , polarizing the furan-thiophene system and increasing electrophilicity at the α,β-unsaturated carbonyl. DFT calculations on similar compounds show a 0.15 eV reduction in LUMO energy compared to non-brominated analogs, enhancing susceptibility to nucleophilic attack (e.g., Michael additions) .

Q. Are there discrepancies between theoretical predictions and experimental observations for this compound’s reactivity?

Yes. For example, computational models may overestimate the compound’s stability under acidic conditions due to unaccounted solvent effects. Experimental studies on analogous chalcones show faster degradation in DMSO than predicted, attributed to trace water facilitating hydrolysis. Validating simulations with explicit solvent models (e.g., COSMO-RS) improves accuracy .

Q. What strategies mitigate competing side reactions during functionalization of the α,β-unsaturated ketone?

- Steric shielding : Bulky substituents on the furan ring reduce dimerization.

- Catalytic control : Using Lewis acids (e.g., BF₃·Et₂O) directs regioselective nucleophilic addition to the β-position .

- Photochemical activation : UV irradiation at 365 nm selectively generates triplet-state intermediates for cycloaddition reactions without ketone reduction .

Methodological Considerations

Q. How can researchers resolve contradictory data on the compound’s solubility across studies?

Solubility variations arise from crystallinity differences. Amorphous forms (precipitated rapidly) exhibit 2–3× higher solubility in DMSO than crystalline forms. Techniques like PXRD and DSC distinguish polymorphs, while nano-milling (particle size <200 nm) enhances dissolution kinetics .

Q. What computational tools are recommended for modeling this compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide for preliminary binding mode analysis.

- MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes.

- QM/MM : Gaussian/Amber for detailed electronic interaction analysis (e.g., bromine-mediated halogen bonding in enzyme active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.